molecular formula C14H20N2O2 B1517299 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid CAS No. 885277-07-6

3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

Cat. No. B1517299
CAS RN: 885277-07-6
M. Wt: 248.32 g/mol
InChI Key: HZVHQQUCGJKEAH-UHFFFAOYSA-N
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Description

3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid, also known as 4-methyl-diazepan-1-ylmethyl benzoate (MDMB), is an organic compound belonging to the class of benzodiazepines. It is a derivative of 1,4-diazepine, which is a heterocyclic compound containing nitrogen and oxygen atoms. MDMB is an important intermediate in the synthesis of several drugs and compounds. It is used in the synthesis of diazepam, clonazepam, and midazolam, among others.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel Synthetic Methodologies : Research has shown the development of novel and efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share a similar ring system to the chemical of interest. These methodologies provide alternatives for the synthesis of benzo[b][1,5]diazepine derivatives, showcasing a broad spectrum of biological activities (Shaabani et al., 2009).

Biological Activities and Applications

  • Antiproliferative Activities : Research on related benzodiazepine compounds has explored their potential antiproliferative activities against various human cancer cell lines. This indicates the potential application of such compounds, including derivatives of 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid, in cancer research and therapeutic development (Liszkiewicz, 2002).

Mechanistic Insights

  • Enzyme Inhibition and Drug Interaction Studies : Studies have explored the interactions between benzodiazepine receptors and various compounds, providing insights into the pharmacological diversity generated by heterogeneity of the GABAA receptor's alpha subunit. This research contributes to understanding the molecular basis for the therapeutic effects of benzodiazepines and related compounds, including potential derivatives of the specified chemical (Pritchett et al., 1989).

Structural Characterization and Reactivity

  • Characterization and Tautomerism : The synthesis and structural characterization of various azo-benzoic acids, including derivatives similar to the compound of interest, have been reported. These studies highlight the acid-base dissociation and azo-hydrazone tautomerism occurring in solution, underscoring the importance of solvent composition and pH in defining the properties of these compounds (Baul et al., 2009).

properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18/h2,4-5,10H,3,6-9,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHQQUCGJKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651967
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid

CAS RN

885277-07-6
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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